molecular formula C18H24ClN3O7 B1667591 AriMocloMol Maleic Acid CAS No. 289893-26-1

AriMocloMol Maleic Acid

Cat. No. B1667591
M. Wt: 429.9 g/mol
InChI Key: OHUSJUJCPWMZKR-GARNONDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arimoclomol, also known as BRX-345, is an experimental drug developed by CytRx Corporation . It is an orally administered drug intended to treat amyotrophic lateral sclerosis (ALS), a neurodegenerative disease . The drug is designed to stimulate a normal cellular protein repair pathway through the activation of compounds called “molecular chaperones” .


Synthesis Analysis

The synthesis of maleic acid, a component of AriMocloMol Maleic Acid, has been extensively studied . It can be synthesized from biomass-derived chemicals over homogeneous or heterogeneous catalysts . Another method involves the microwave-assisted synthesis of malic acid involving hydrochloric acid as a catalyst .


Molecular Structure Analysis

The molecular formula of AriMocloMol Maleic Acid is C14H20ClN3O3•C4H4O4, and its molecular weight is 429.85 g/mol . It is a derivative of hydroxamic acid .


Chemical Reactions Analysis

Maleic acid, a component of AriMocloMol Maleic Acid, can yield succinic acid by hydrogenation . It can also be converted to the identical anhydride by heat treatment .

Scientific Research Applications

1. Specific Scientific Field The field of application is Medical Science , specifically in the treatment of Niemann-Pick Disease Type C (NPC) .

3. Detailed Description of the Methods of Application or Experimental Procedures Administration of arimoclomol can be flexible, with a capsule that can be swallowed whole or opened to mix with soft foods and/or liquids or delivered through a gastric feeding tube . In NPC, arimoclomol has been investigated in one Phase 2/3 double-blind, placebo-controlled trial (CT-ORZY-NPC-002) including 50 patients . A sub-study of the completed Phase 2/3 CT-ORZY-NPC-002 trial is ongoing, investigating the safety of arimoclomol in children 6-24 months of age with NPC .

Amyotrophic Lateral Sclerosis (ALS)

  • Application : Arimoclomol has been shown to extend life in an animal model of ALS .
  • Method : It is currently being tested in a Phase II clinical trial .

Spinal Bulbar Muscular Atrophy (SBMA)

  • Application : Arimoclomol has been shown to be an effective treatment in an animal model of Spinal Bulbar Muscular Atrophy (SBMA, also known as Kennedy’s Disease) .

Diabetic Complications

  • Application : Arimoclomol was initially discovered as a drug candidate to treat insulin resistance and diabetic complications such as retinopathy, neuropathy, and nephropathy .

Amyotrophic Lateral Sclerosis (ALS)

  • Application : Arimoclomol has been shown to extend life in an animal model of ALS .
  • Method : It is currently being tested in a Phase II clinical trial .

Spinal Bulbar Muscular Atrophy (SBMA)

  • Application : Arimoclomol has been shown to be an effective treatment in an animal model of Spinal Bulbar Muscular Atrophy (SBMA, also known as Kennedy’s Disease) .

Diabetic Complications

  • Application : Arimoclomol was initially discovered as a drug candidate to treat insulin resistance and diabetic complications such as retinopathy, neuropathy and nephropathy .

Future Directions

Arimoclomol is currently in the NDA-stage and is being developed for the treatment of Niemann-Pick disease type C (NPC), a rare progressive neurodegenerative disease . Zevra Therapeutics plans to refile the New Drug Application (NDA) for arimoclomol in NPC with the U.S. Food and Drug Administration (FDA) as early as the third quarter of 2023 .

properties

IUPAC Name

(Z)-but-2-enedioic acid;(3Z)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14-;2-1-/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUSJUJCPWMZKR-GARNONDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@H](CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AriMocloMol Maleic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AriMocloMol Maleic Acid
Reactant of Route 2
AriMocloMol Maleic Acid
Reactant of Route 3
Reactant of Route 3
AriMocloMol Maleic Acid
Reactant of Route 4
AriMocloMol Maleic Acid
Reactant of Route 5
AriMocloMol Maleic Acid
Reactant of Route 6
AriMocloMol Maleic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.